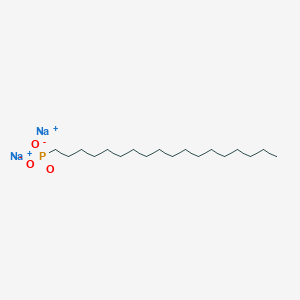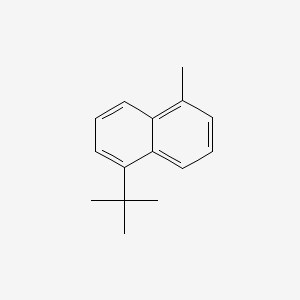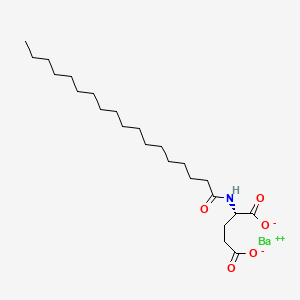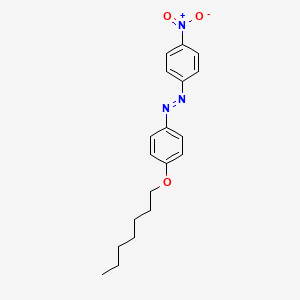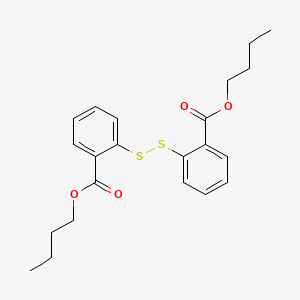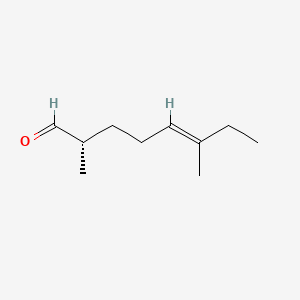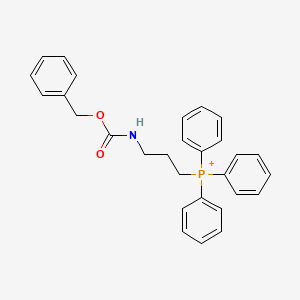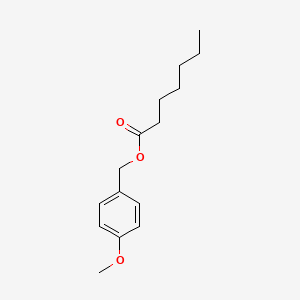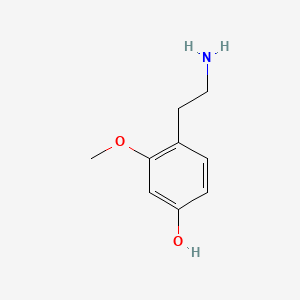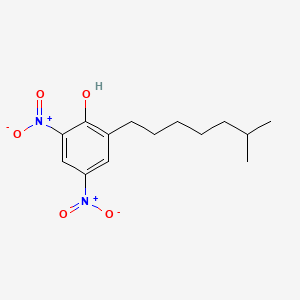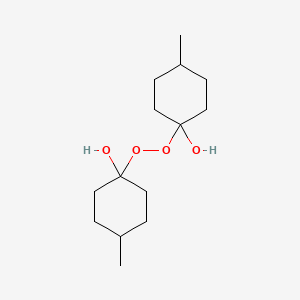
Phosphorous acid, phenyl tridecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylformamide , is a widely used organic compound with the molecular formula C3H7NO . It is a colorless, high-boiling liquid that is miscible with water and most organic solvents. N,N-dimethylformamide is primarily used as a solvent in the chemical industry due to its ability to dissolve a wide range of compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dimethylformamide is typically synthesized through the reaction of dimethylamine with carbon monoxide in the presence of a catalyst such as sodium methoxide . The reaction is carried out under high pressure and temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, N,N-dimethylformamide is produced using a continuous process that involves the reaction of dimethylamine with carbon monoxide in a reactor. The reaction mixture is then distilled to separate the N,N-dimethylformamide from other by-products and unreacted starting materials. The purified N,N-dimethylformamide is collected and stored for further use.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethylformamide undergoes various chemical reactions, including:
Oxidation: N,N-dimethylformamide can be oxidized to form and .
Reduction: It can be reduced to form and .
Substitution: N,N-dimethylformamide can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Nucleophiles such as and are used in substitution reactions.
Major Products Formed
Oxidation: The major products are and .
Reduction: The major products are and .
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-dimethylformamide has numerous applications in scientific research, including:
Chemistry: It is used as a solvent in organic synthesis, particularly in reactions involving polar reagents.
Biology: N,N-dimethylformamide is used in the extraction and purification of biological molecules such as proteins and nucleic acids.
Medicine: It is used as a solvent in the formulation of pharmaceuticals and in drug delivery systems.
Industry: N,N-dimethylformamide is used in the production of synthetic fibers, plastics, and adhesives.
Mecanismo De Acción
N,N-dimethylformamide exerts its effects primarily through its ability to act as a solvent. It can dissolve a wide range of compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved in its mechanism of action are related to its solvent properties, which allow it to interact with various chemical species and promote their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-2-pyrrolidone: Another high-boiling solvent with similar properties to N,N-dimethylformamide.
Dimethyl sulfoxide: A polar aprotic solvent with a wide range of applications in chemistry and biology.
Acetonitrile: A polar solvent commonly used in chromatography and organic synthesis.
Uniqueness
N,N-dimethylformamide is unique due to its high boiling point, excellent solvent properties, and ability to dissolve a wide range of compounds. Its versatility makes it a valuable solvent in various chemical and industrial processes.
Propiedades
Número CAS |
92044-80-9 |
|---|---|
Fórmula molecular |
C19H32O3P+ |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
oxo-phenoxy-tridecoxyphosphanium |
InChI |
InChI=1S/C19H32O3P/c1-2-3-4-5-6-7-8-9-10-11-15-18-21-23(20)22-19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3/q+1 |
Clave InChI |
COVRAJAXMHZVNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCO[P+](=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



